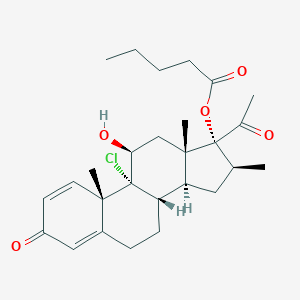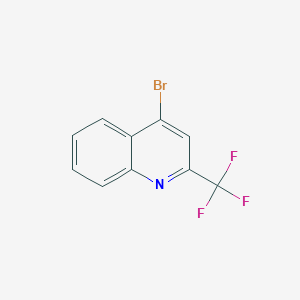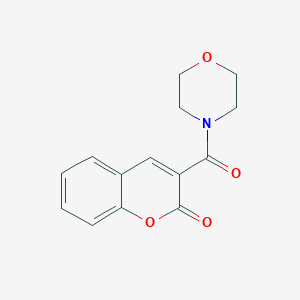
3-(モルホリノカルボニル)クマリン
説明
3-(Morpholinocarbonyl)coumarin, also known as MCC, is a fluorescent probe that is widely used in scientific research. It is a derivative of coumarin, a natural substance found in many plants, and is known for its ability to emit light when excited by a certain wavelength of light. MCC has a wide range of applications in various fields, including biochemistry, biophysics, and cell biology.
科学的研究の応用
医薬品化学:抗凝固剤開発
3-(モルホリノカルボニル)クマリン: 誘導体は、抗凝固剤としての可能性を探求されてきました。 一般的に、クマリンはワルファリンなどのFDA承認抗凝固剤薬で、長い使用の歴史があります 。モルホリノカルボニル基は、これらの化合物の薬物動態を向上させる可能性があり、それらをより効果的または安全な抗凝固剤にすることができます。
神経変性疾患研究
クマリンの独特の化学構造は、さまざまな生物学的標的に結合しやすく、これは神経変性疾患の研究において重要です。 それらは、アミロイド構造と相互作用し、プラーク形成を防ぐ能力があるため、アルツハイマー病やパーキンソン病などの疾患の治療に可能性を示しています 。
がん治療
クマリン化合物は、抗腫瘍活性により、がん治療において有望な結果を示しています。 モルホリノカルボニル基の付加は、がん細胞に対する選択的な細胞毒性を引き起こし、標的型がん治療開発のための経路を提供する可能性があります 。
抗炎症作用
クマリンの抗炎症作用はよく知られています。 そのため、3-(モルホリノカルボニル)クマリンは、新しい抗炎症薬を開発するために使用でき、現在の薬に比べて副作用が少ないか、効力が向上する可能性があります 。
抗菌剤
クマリンは抗菌活性を持ち、その誘導体は、さまざまな細菌および真菌感染症に対抗するために設計できます。 3-(モルホリノカルボニル)クマリンの研究は、耐性菌株に対してより効果的な新しい抗菌剤の開発につながる可能性があります 。
蛍光化学センサー
クマリンコアは、そのπ–π共役系のために、しばしば蛍光化学センサーの開発に使用されます。 3-(モルホリノカルボニル)クマリンは、分子イメージングに適用でき、さまざまな疾患の検出と診断に役立ちます 。
材料化学:蛍光材料
材料化学では、クマリンの蛍光特性を利用して、低コストの蛍光材料が製造されます。 これらの材料は、生物有機化学および環境センシングにおいて応用されています 。
環境モニタリング
3-(モルホリノカルボニル)クマリンから誘導されたものも含めて、クマリンベースの蛍光プローブは、環境保護に使用できます。 それらは、特定の化学物質や汚染物質の存在を示す指標として役立ち、環境の健康状態を監視および維持するのに役立ちます 。
作用機序
Target of Action
Coumarin derivatives are known to have a broad range of biological targets due to their diverse biological and therapeutic properties . They have been reported to be promising pharmacophores for the development of novel anticancer drugs .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some coumarin derivatives have been found to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light, which has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together, originating from the general phenylpropanoid pathway . They contribute to various biological processes, including defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and potentially hormonal regulation .
Pharmacokinetics
Coumarins are known to have a narrow therapeutic index, often resulting in an unacceptably low anticoagulant effect with an increased risk of thromboembolism or unacceptably high anticoagulant effect with an increased risk of haemorrhages .
Result of Action
Coumarin derivatives have been reported to have numerous biological and therapeutic properties, including anticancer, metabolic, and degenerative disorders .
Action Environment
The presence of a carboxyl group in coumarin-3-carboxylic acid can easily participate in c3-, and c4-functionalization, as well as cyclization reactions . The carboxyl moiety as a directing group enhances the reactivity of coumarins as dienophiles, which facilitates the participation of these scaffolds in the synthesis of various heterocycles .
Safety and Hazards
将来の方向性
Coumarins, including 3-(Morpholinocarbonyl)coumarin, have been the subject of considerable phytochemical and pharmacological exploration in recent decades . Given their wide range of pharmacological activities and their synthetic accessibility, coumarins continue to be of current interest for future research .
生化学分析
Cellular Effects
Coumarins have been reported to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Molecular Mechanism
Coumarins have been found to exhibit various pharmacological effects, including anti-HIV, anticancer, antioxidant, anti-inflammatory, antifungal, antibacterial, and anticoagulant activities
Dosage Effects in Animal Models
Coumarins have been found to exhibit various pharmacological effects, which could potentially vary with dosage .
Metabolic Pathways
Coumarins are known to participate in various metabolic pathways
Transport and Distribution
Coumarins are known to interact with various transporters and binding proteins .
Subcellular Localization
Changes in coumarin pharmacokinetics and CYP2E1 subcellular distribution have been observed to contribute to resistance to coumarin-induced hepatic necrosis .
特性
IUPAC Name |
3-(morpholine-4-carbonyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-13(15-5-7-18-8-6-15)11-9-10-3-1-2-4-12(10)19-14(11)17/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSKQRHMOPTNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171148 | |
| Record name | Coumarin, 3-(morpholinocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18144-52-0 | |
| Record name | 3-(4-Morpholinylcarbonyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18144-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin, 3-(morpholinocarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin, 3-(morpholinocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
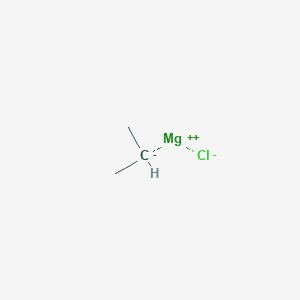
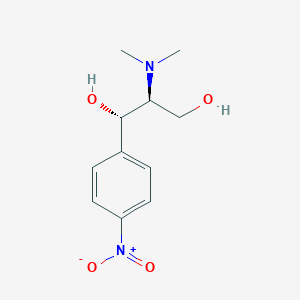
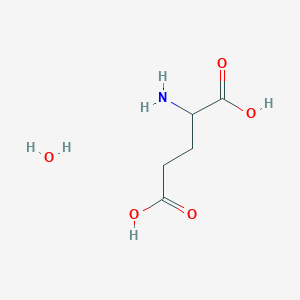
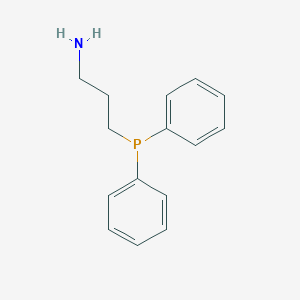
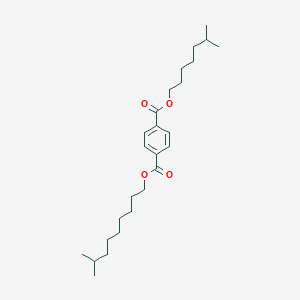
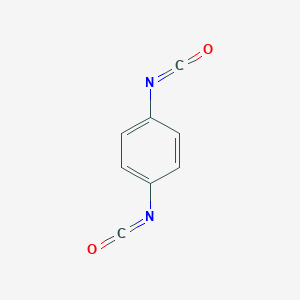
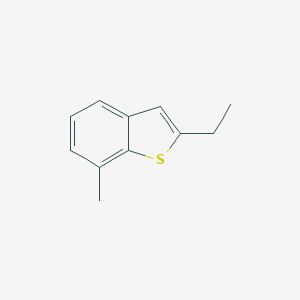

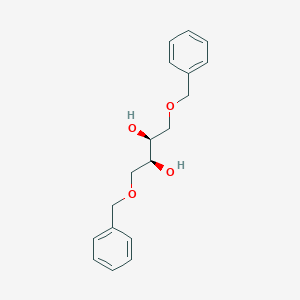
![Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate](/img/structure/B94887.png)
